4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid
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Overview
Description
4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment to Benzoic Acid: The protected piperidine is then coupled with a benzoic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoic acid moiety or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various biochemical pathways without premature reaction. The benzoic acid moiety can interact with enzymes or receptors, influencing their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Similar structure but lacks the piperidine ring.
4-((tert-Butoxycarbonyl)piperidin-1-yl)benzoic acid: Similar but without the additional methyl group linking the piperidine to the benzoic acid.
4-(tert-Butoxycarbonyl)piperazine-1-yl)benzoic acid: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
4-((4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)methyl)benzoic acid is unique due to the combination of its structural features, including the Boc-protected piperidine ring and the benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15-8-10-20(11-9-15)12-13-4-6-14(7-5-13)16(21)22/h4-7,15H,8-12H2,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVURWMKSQYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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